Cas no 195628-18-3 ((3R,4R)-rel-3-Hydroxy-4-piperidinemethanol)
(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol Chemical and Physical Properties
Names and Identifiers
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- (3R,4R)-4-(HYDROXYMETHYL)PIPERIDIN-3-OL
- TRANS-3-HYDROXY-4-PIPERIDINEMETHANOL
- trans-4-(hydroxymethyl)-3-piperidinol
- (3R,4R)-Rel-3-Hydroxy-4-piperidinemethanol
- 4-Piperidinemethanol,3-hydroxy-,(3R,4R)-rel-
- 4-Piperidinemethanol, 3-hydroxy-, (3R,4R)-rel-
- MFCD21090680
- (3R,4R)-3-Hydroxy-4-piperidinemethanol
- CS-0057740
- P12895
- 195628-18-3
- AKOS025403744
- DTXSID301284797
- SCHEMBL505465
- (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol
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- MDL: MFCD21090680
- Inchi: 1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2/t5-,6+/m1/s1
- InChI Key: COQKGJIYPZVMSJ-RITPCOANSA-N
- SMILES: O[C@H]1CNCC[C@@H]1CO
Computed Properties
- Exact Mass: 131.094628657g/mol
- Monoisotopic Mass: 131.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 52.5Ų
(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM513238-1g |
(3R,4R)-Rel-3-Hydroxy-4-piperidinemethanol |
195628-18-3 | 98% | 1g |
$327 | 2022-09-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122105-100.0mg |
trans-4-(hydroxymethyl)piperidin-3-ol |
195628-18-3 | 97% | 100.0mg |
¥661.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122105-250.0mg |
trans-4-(hydroxymethyl)piperidin-3-ol |
195628-18-3 | 97% | 250.0mg |
¥881.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122105-500.0mg |
trans-4-(hydroxymethyl)piperidin-3-ol |
195628-18-3 | 97% | 500.0mg |
¥1464.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122105-1.0g |
trans-4-(hydroxymethyl)piperidin-3-ol |
195628-18-3 | 97% | 1.0g |
¥2197.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122105-5.0g |
trans-4-(hydroxymethyl)piperidin-3-ol |
195628-18-3 | 97% | 5.0g |
¥7225.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122105-10.0g |
trans-4-(hydroxymethyl)piperidin-3-ol |
195628-18-3 | 97% | 10.0g |
¥12254.0000 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1096974-1g |
trans-4-(hydroxymethyl)piperidin-3-ol |
195628-18-3 | 97% | 1g |
$365 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1096974-5g |
trans-4-(hydroxymethyl)piperidin-3-ol |
195628-18-3 | 97% | 5g |
$1200 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1096974-10g |
trans-4-(hydroxymethyl)piperidin-3-ol |
195628-18-3 | 97% | 10g |
$2040 | 2025-02-25 |
(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol Suppliers
(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol
Comprehensive Overview of (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol (CAS No. 195628-18-3)
(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol (CAS No. 195628-18-3) is a chiral piperidine derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This compound, characterized by its hydroxyl and methanol functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its stereochemistry, defined by the (3R,4R)-rel configuration, plays a critical role in its interactions with biological targets, making it a valuable scaffold for drug discovery.
In recent years, the demand for chiral building blocks like (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol has surged due to their applications in asymmetric synthesis and medicinal chemistry. Researchers are particularly interested in its potential to modulate enzyme activity or receptor binding, which aligns with the growing focus on precision medicine and targeted therapies. The compound's piperidine core is a common motif in FDA-approved drugs, underscoring its relevance in modern pharmacology.
From a synthetic perspective, (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol offers opportunities for structure-activity relationship (SAR) studies. Its hydroxy and methanol groups can be further functionalized to explore novel chemical space, a strategy often employed in fragment-based drug design. This adaptability has made it a subject of interest in academic and industrial labs, particularly those working on central nervous system (CNS) disorders or anti-inflammatory agents.
The compound's physicochemical properties, such as its logP and hydrogen bonding capacity, are frequently analyzed to predict its bioavailability and membrane permeability. These metrics are critical for drug-likeness assessments, a topic highly searched in computational chemistry forums. Additionally, its stability under various pH conditions is often studied to optimize formulation strategies, reflecting the industry's emphasis on drug delivery systems.
Beyond pharmaceuticals, (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol has applications in catalysis and material science. Its chiral environment can influence asymmetric catalytic reactions, a hot topic in green chemistry circles. Moreover, its potential as a ligand for metal-organic frameworks (MOFs) is being explored, tying into the broader interest in sustainable materials.
Analytical techniques like NMR, HPLC, and mass spectrometry are routinely used to characterize this compound, ensuring its purity and stereochemical integrity. These methods align with the quality-by-design (QbD) principles dominating regulatory discussions. For researchers sourcing 195628-18-3, vendor reliability and certificates of analysis (CoA) are frequently searched keywords, highlighting the importance of transparency in chemical supply chains.
In summary, (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol exemplifies the intersection of chiral synthesis, drug development, and materials innovation. Its multifaceted applications and rigorous characterization requirements make it a compound of enduring scientific and industrial value.
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